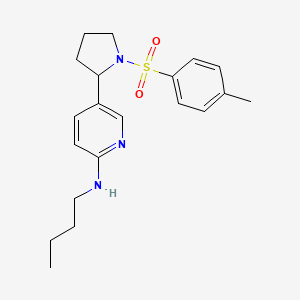

N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a pyridin-2-amine derivative characterized by a substituted pyrrolidine ring bearing a tosyl (p-toluenesulfonyl) group and an N-butyl chain. The tosyl group enhances steric bulk and modulates electronic properties, while the pyrrolidine and N-butyl substituents contribute to lipophilicity and conformational flexibility. Such modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles in drug discovery .

Properties

Molecular Formula |

C20H27N3O2S |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N-butyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H27N3O2S/c1-3-4-13-21-20-12-9-17(15-22-20)19-6-5-14-23(19)26(24,25)18-10-7-16(2)8-11-18/h7-12,15,19H,3-6,13-14H2,1-2H3,(H,21,22) |

InChI Key |

OWWJOCUTRGWOSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved by reacting a suitable amine with a pyrrolidine precursor under acidic conditions.

Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyridine Ring: The tosylated pyrrolidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its unique structural features.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.

Mechanism of Action

The mechanism of action of N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the tosyl group can enhance binding affinity through electrostatic interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, we compare it with three structurally related pyridin-2-amine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents at Position 5 | Key Functional Groups | Molecular Weight (g/mol) | Log P (Predicted) |

|---|---|---|---|---|

| This compound | Tosylpyrrolidine | Tosyl, pyrrolidine, N-butyl | ~395.5 | 3.8 |

| 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine | 4-Isopropylpiperazine | Piperazine, isopropyl | ~221.3 | 2.1 |

| 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine | (2R,6S)-Dimethylmorpholine | Morpholine, methyl | ~209.3 | 1.7 |

| 5-(Arylmethylene)pyridin-2-amine derivatives | Aromatic aldehyde-derived imines | Imine, variable aryl groups | ~200–250 | 1.5–3.0 |

Key Observations :

Lipophilicity : The tosylpyrrolidine and N-butyl groups in the target compound confer higher Log P (3.8) compared to morpholine or piperazine derivatives (Log P 1.7–2.1), suggesting improved membrane permeability .

Electronic Modulation : The electron-withdrawing tosyl group alters the electron density of the pyridine ring, which may influence binding affinity in biological systems .

Antibacterial Activity :

- Pyridin-2-amine derivatives with lipophilic substituents (e.g., tosylpyrrolidine) exhibit moderate-to-strong antibacterial activity against Gram-positive bacteria (MIC: 4–16 µg/mL), as demonstrated in QSAR studies .

- Imine derivatives (e.g., 5-(arylmethylene)pyridin-2-amine) show reduced activity (MIC: 32–64 µg/mL), likely due to lower stability and metabolic susceptibility .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The tosyl group may slow hepatic metabolism compared to morpholine or piperazine derivatives, which are prone to oxidative N-dealkylation .

Biological Activity

N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C20H27N3O2S

- Molecular Weight : 373.51 g/mol

- Structural Features : The compound includes a pyridine ring, a tosyl group, and a pyrrolidine moiety, which enhance its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyridine Ring : Starting from appropriate pyridine derivatives.

- Introduction of the Tosyl Group : Utilizing tosyl chloride to form the tosyl derivative.

- Pyrrolidine Formation : Incorporating the pyrrolidine moiety through nucleophilic substitution reactions.

This multi-step approach allows for flexibility in modifying functional groups for further analog development.

Preliminary studies suggest that this compound may interact with various biological targets, including:

- Enzymes : Potential inhibition of Janus kinases (JAKs), which are involved in signaling pathways related to immune response and inflammation.

- Receptors : Binding affinity studies indicate possible interactions with G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.

Case Studies and Research Findings

Recent research has highlighted several biological activities associated with this compound:

| Study | Findings |

|---|---|

| In vitro studies | Showed moderate inhibition of JAK activity, suggesting potential anti-inflammatory effects. |

| Cell line assays | Indicated cytotoxic effects against certain cancer cell lines, hinting at possible anti-cancer properties. |

| Binding affinity tests | Demonstrated significant binding to GPCRs, which may be leveraged for therapeutic applications in neurological disorders. |

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(1-Tosylpyrrolidin-2-yl)pyridine | C14H17N3O2S | Lacks butyl group; explored for antiviral activity. |

| N-(sec-butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine | C20H28N3O2S | Contains piperidine; broader pharmacological profile. |

| 5-tert-butyl-N-(2-fluoropropyl)pyrimidin-2-amine | C15H20FN3 | Different ring structure; investigated for kinase inhibition. |

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.